1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride
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Overview
Description
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N2S. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry and other fields.
Mechanism of Action
Target of Action
This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how “1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride” interacts with its targets and exerts its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride typically involves the reaction of 2-isopropylthiazole with N-methylmethanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process involves:
Reactants: 2-isopropylthiazole, N-methylmethanamine, hydrochloric acid
Conditions: Controlled temperature and pH, typically under an inert atmosphere to prevent oxidation
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and precise control of reaction parameters ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring or the amine group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride is used in a wide range of scientific research applications:
Chemistry: As a reagent in the synthesis of heterocyclic compounds and other complex molecules.
Biology: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Isopropylthiazol-4-yl)methanamine dihydrochloride
- 4-(Aminomethyl)-2-isopropylthiazole dihydrochloride
- 2-(1-methylethyl)-4-Thiazolemethanamine hydrochloride
Uniqueness
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride is unique due to its specific substitution pattern on the thiazole ring and the presence of the N-methylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-6(2)8-10-7(4-9-3)5-11-8;;/h5-6,9H,4H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPOLJYMEXUGCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185167-55-8 |
Source
|
Record name | 1-(2-Isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185167558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-isopropyl-1,3-thiazol-4-yl)-N-methylmethanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.119 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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